Pterin

Description

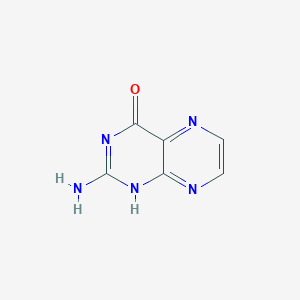

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXQXTQTPAJEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176894 | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.175 mg/mL | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2236-60-4 | |

| Record name | Pterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of the pterin ring system?

An In-Depth Technical Guide to the Pterin Ring System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological significance of the this compound ring system. It is intended for professionals in research and drug development who require a detailed understanding of this vital heterocyclic compound class.

Core Chemical Structure and Nomenclature

The this compound ring system is a foundational heterocyclic structure in numerous biologically critical molecules. It is a derivative of pteridine, which is formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring.[1][2][3]

The parent compound, this compound, is chemically defined as 2-amino-4-oxo-pteridine, with its most common tautomeric form being 2-aminopteridin-4(3H)-one.[2][4] The International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the standard ring numbering system are illustrated below. This numbering is crucial for identifying the positions of various substituents in this compound derivatives like biothis compound (B10759762) and folic acid.

Caption: Chemical structure and IUPAC numbering of the this compound ring.

Physicochemical and Spectroscopic Properties

This compound and its derivatives are generally crystalline solids with poor solubility in water and common organic solvents, a characteristic attributed to strong intermolecular hydrogen bonding.[2][5] Their reduced forms, such as tetrahydrobiothis compound (B1682763), are notably unstable and highly susceptible to oxidation, requiring careful handling and storage under acidic, anaerobic, and light-protected conditions.[2][6]

Quantitative properties of this compound and its key derivatives are summarized below for comparative analysis.

| Property | This compound | Biothis compound | This compound-6-carboxylic acid |

| Molecular Formula | C₆H₅N₅O | C₉H₁₁N₅O₃ | C₇H₅N₅O₃ |

| Molar Mass ( g/mol ) | 163.14[7] | 237.22[8] | 207.15[4] |

| Melting Point (°C) | >300 (Decomposes) | 250-280 (Chars)[9] | >360[4] |

| Water Solubility | 0.18 mg/mL[10] | ~0.7 mg/mL[8][9] | Sparingly soluble |

| pKa (Acidic) | 10.0[10] | - | - |

| pKa (Basic) | -1.8[10] | - | - |

| UV-Vis λmax (nm) | ~274, ~350 (in pH 6 buffer)[1] | ~254, ~360 | ~288, ~350[1] |

| Fluorescence λex (nm) | ~360[11] | ~350-360 | ~360 |

| Fluorescence λem (nm) | ~450[11] | ~450 | ~450 |

| Fluorescence ΦF | 0.33 (acidic), 0.27 (basic)[12][13] | - | 0.28 (acidic), 0.18 (basic)[12][13] |

Tautomerism and Redox Chemistry

A critical feature of the this compound ring system is its ability to exist in multiple oxidation states and tautomeric forms, which dictates its biological function.

-

Tautomerism : Fully oxidized pterins exhibit lactam-lactim tautomerism, where a proton shifts between a ring nitrogen (N3) and the exocyclic oxygen at C4.[10] The keto (lactam) form, 2-amino-4(3H)-pteridone, is generally predominant.[2]

-

Redox States : The pyrazine portion of the ring system can be hydrogenated, leading to three principal redox states that are central to the cofactor activity of this compound derivatives.[1][3]

-

Oxidized this compound : The fully aromatic, stable form.

-

7,8-Dihydrothis compound : A semi-reduced, stable intermediate.

-

5,6,7,8-Tetrahydrothis compound : The fully reduced, highly reactive, and biologically active cofactor form.[1]

-

The interconversion between these redox states is fundamental to the catalytic cycles of enzymes that utilize this compound cofactors.

Biosynthesis and Biological Roles

In mammals, unconjugated pterins are synthesized de novo from guanosine (B1672433) triphosphate (GTP). This pathway is essential for producing tetrahydrobiothis compound (BH4), a critical enzyme cofactor.[10][14]

De Novo Biosynthesis of Tetrahydrobiothis compound (BH4)

The biosynthesis of BH4 is a multi-step enzymatic process that serves as the primary source for this essential cofactor.

Caption: Mammalian de novo biosynthesis pathway of BH4 from GTP.

Key Biological Functions

This compound derivatives are indispensable cofactors in a wide array of metabolic pathways.

-

Tetrahydrobiothis compound (BH4) : BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are required for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[1][14] It is also a critical cofactor for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1]

Caption: Role of BH4 as an electron-donating cofactor in NOS signaling.

-

Folates : Often called "conjugated pterins," folic acid and its derivatives contain a p-aminobenzoic acid and one or more glutamate (B1630785) residues attached to the C6 position.[1] In their reduced tetrahydrofolate (THF) form, they are vital for one-carbon transfer reactions essential for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine).[1][10]

-

Molybdothis compound : This unique this compound derivative contains a dithiolene group on its side chain that chelates molybdenum or tungsten.[2] The resulting molybdenum cofactor (Moco) is essential for the function of enzymes like sulfite (B76179) oxidase and xanthine (B1682287) oxidase.[1]

Experimental Methodologies

The analysis and synthesis of pterins require specialized protocols due to their low solubility and the instability of their reduced forms.

Protocol: Analysis of Pterins by HPLC with Fluorescence Detection

This protocol outlines a general method for the quantification of pterins in biological samples, which often requires an oxidation step to convert non-fluorescent reduced pterins into their stable, fluorescent oxidized forms.

Caption: Experimental workflow for this compound analysis by HPLC-Fluorescence.

Detailed Steps:

-

Sample Preparation and Extraction :

-

Homogenize tissue samples or lyse cells in an ice-cold acidic buffer (e.g., 0.1 M HCl) containing antioxidants like dithiothreitol (B142953) (DTT) to prevent auto-oxidation of reduced pterins.[5][15]

-

For urine or cerebrospinal fluid (CSF), samples may be used directly after appropriate dilution.[16]

-

-

Oxidation (Required for Fluorescence Detection of Reduced Pterins) :

-

To measure total biothis compound (BH4 + BH2 + Biothis compound), add an acidic iodine solution (e.g., 1% I₂ in 2% KI in 0.1 M HCl) to an aliquot of the sample and incubate in the dark. The reaction is quenched by adding ascorbic acid.[16]

-

This step converts non-fluorescent BH4 and BH2 into the highly fluorescent biothis compound.

-

-

Deproteinization and Clarification :

-

Add a deproteinizing agent like trichloroacetic acid (TCA) to a final concentration of 10%.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Separation :

-

Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[16]

-

Mobile Phase : A common mobile phase is a mixture of an aqueous buffer and an organic modifier, such as 50 mM sodium citrate (B86180) buffer (pH 7.4) with 3% methanol.[16]

-

Temperature : Maintain column at a constant temperature, e.g., 30°C.

-

Injection Volume : 20 µL.

-

-

Detection and Quantification :

-

Use a fluorescence detector set to an excitation wavelength of approximately 350 nm and an emission wavelength of 450 nm.[16]

-

Identify peaks by comparing retention times with those of authentic this compound standards (e.g., biothis compound, neothis compound).

-

Quantify the concentration of each this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Protocol: Chemical Synthesis of 6-Methylthis compound

The Gabriel-Isay condensation is a classical and widely used method for the synthesis of the this compound ring system.[17] This protocol provides a representative procedure for synthesizing 6-methylthis compound.

-

Reactant Preparation :

-

Dissolve 2,5,6-triaminopyrimidin-4(3H)-one sulfate (B86663) (a commercially available pyrimidine precursor) in deionized water.

-

In a separate flask, prepare an aqueous solution of methylglyoxal (B44143) (a 1,2-dicarbonyl compound).

-

-

Condensation Reaction :

-

Add the methylglyoxal solution dropwise to the pyrimidine solution at room temperature with constant stirring.

-

Adjust the pH of the reaction mixture to approximately 4-5 using a suitable buffer or dilute acid/base. The reaction is typically faster under slightly acidic conditions.

-

The reaction involves the condensation of the vicinal amino groups of the pyrimidine with the two carbonyl groups of methylglyoxal, followed by cyclization and aromatization to form the pyrazine ring.

-

-

Isolation and Purification :

-

Upon reaction completion (which can be monitored by TLC), a yellow precipitate of 6-methylthis compound will form due to its low solubility.

-

Allow the mixture to stand, then collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and soluble impurities.

-

The product can be further purified by recrystallization from a large volume of hot water or a suitable solvent system if necessary.

-

-

Characterization :

-

Confirm the identity and purity of the synthesized 6-methylthis compound using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and comparison of its UV-Vis and fluorescence spectra to literature values.

-

References

- 1. hou.usra.edu [hou.usra.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-6-carboxylic acid (2-amino-1,4-dihydro-4-oxothis compound-6-carboxylic acid) | Others 12 | 948-60-7 | Invivochem [invivochem.com]

- 5. schircks.ch [schircks.ch]

- 6. academic.oup.com [academic.oup.com]

- 7. Ionization state and pKa of this compound-analogue ligands bound to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biothis compound | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biothis compound - LKT Labs [lktlabs.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000802) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence of this compound, 6-formylthis compound, 6-carboxythis compound and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 14. mdpi.com [mdpi.com]

- 15. Measurement of Tetrahydrobiothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Determination of All Forms of Biothis compound and Neothis compound in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Pterins from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Butterfly Wings to Human Biochemistry

Pterins are a class of heterocyclic compounds based on the pteridine (B1203161) ring system, characterized by an amino group at position 2 and a keto group at position 4.[1][2] First identified as the pigments responsible for the vibrant white, yellow, and orange colors of butterfly wings, their significance has expanded far beyond simple coloration.[3][4] Pterins are now recognized as crucial players in a multitude of biological processes, serving as enzyme cofactors, redox mediators, and signaling molecules in organisms ranging from bacteria to mammals.[3][5][6]

In vertebrates, the most prominent pterin is tetrahydrobiothis compound (B1682763) (BH4), an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases.[2][7] The study of pterins has led to significant medical insights, with their metabolic pathways being targets for chemotherapeutics and their levels in biological fluids serving as biomarkers for various diseases, including cancer, neurological disorders, and immune system activation.[3][8] This guide provides a comprehensive overview of the historical discovery of pterins and a technical examination of the methodologies used to isolate and characterize these vital compounds from their natural sources.

Historical Perspective: The Unraveling of a Pigment's Identity

The journey into the world of this compound chemistry began in the late 19th century with the work of Sir Frederick Gowland Hopkins.

-

1889: Sir Frederick Gowland Hopkins first isolated a yellow pigment from the wings of the English brimstone butterfly, coining the term "this compound" from the Greek word pteron, meaning "wing".[1][3][4] He also identified a white substance in the wings of pierid butterflies as uric acid, demonstrating the use of an excretory product for ornamentation.[9]

-

1925-1926: The pigments were re-isolated in a purer form by Schöpf and Wieland, who named them xanthothis compound (B1683600) (yellow) and leucothis compound (B1674811) (white).[1] A major effort to collect samples involved Bavarian schoolchildren, who gathered around 200,000 white butterflies, from which 39.1 grams of raw leucothis compound were extracted.[10]

-

1940: For decades, the exact chemical structure of these pigments remained elusive due to their low solubility in common organic solvents and difficulties with elemental analysis.[1][3] The breakthrough came when Purrman successfully elucidated the structures of xanthothis compound, isoxanthothis compound, and leucothis compound through chemical synthesis.[1][3]

These foundational discoveries opened the door to identifying a vast library of naturally occurring pterins and understanding their far-reaching biological roles beyond pigmentation.[3]

Natural Sources and Quantitative Data

Pterins are widely distributed in the animal kingdom, with insects being a particularly rich source. They are also present in the body fluids of mammals, where their concentrations can be indicative of physiological or pathological states.

Pterins in Insects

The most famous sources of pterins are the wings of butterflies, especially those in the Pieridae family (whites and sulphurs).[11] The head and compound eyes of insects like Drosophila melanogaster are also significant sources used for genetic and physiological studies.[12][13]

Table 1: this compound Pigments in Pierid Butterfly Wings

| This compound | Color | Absorption Peak (in situ) | Natural Source Example | Citations |

|---|---|---|---|---|

| Leucothis compound | White / UV-Absorbing | ~340 nm | Pieris brassicae (Cabbage White) | [14][15][16] |

| Xanthothis compound | Yellow | ~390 nm | Coliadinae subfamily (Sulphurs) | [11][14][15] |

| Erythrothis compound | Orange/Red | ~450 nm | Pyrrhocoris apterus (Firebug) |[3][14] |

Table 2: Thin-Layer Chromatography (TLC) Data for Drosophila Eye Pigments

| Pteridine | Color | Rf Value* |

|---|---|---|

| Biothis compound | Blue | 0.91 |

| 2-amino-4-hydroxythis compound | Blue | 0.91 |

| Sepiathis compound | Yellow | 0.91 |

| Drosothis compound | Orange | 0.40 - 0.49 |

Note: Data from a specific experiment; Rf values can vary based on exact conditions.[17]

Pterins in Mammalian Fluids

The analysis of pterins in human urine and blood is a valuable diagnostic tool.[18] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for their quantification.[18][19]

Table 3: Average this compound Excretion in Urine of a Normal Individual

| This compound | Average Value (pmol/mg creatinine) |

|---|---|

| Biothis compound | 9104 |

| Neothis compound | 6018 |

| Xanthothis compound | 6561 |

| This compound | 1136 |

| Isoxanthothis compound | 636 |

| This compound-6-carboxylate | 483 |

| 6-hydroxymethylthis compound | 315 |

Data from a 10-day study of a single individual.[18]

Table 4: Detection Limits for Urinary Pterins by LC-MS/MS

| This compound | Limit of Detection (LOD) (pg/mL) |

|---|---|

| This compound | 7 |

| Isoxanthothis compound | 360 |

| 6-Biothis compound | 150 |

| 7-Biothis compound | 150 |

| 6-Neothis compound | 150 |

| 7-Neothis compound | 150 |

This method allows for the separation of 6- and 7-positional isomers.[19]

Experimental Protocols for Isolation and Analysis

The isolation of pterins is challenging due to their low solubility and instability; they are sensitive to degradation by light, heat, and air.[20] Therefore, samples should be handled in low-light conditions and stored at low temperatures (preferably below -20°C).[20]

Protocol 1: Extraction of Pterins from Butterfly Wings

This protocol is adapted from methods used for Pierid butterflies.[11][14]

Materials:

-

Butterfly wings (e.g., from Pieris brassicae)

-

0.1 M Aqueous ammonia (B1221849) (NH₄OH)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of 10,000 x g)

-

Spectrophotometer

Procedure:

-

Excise a small, defined section of a butterfly wing and place it into a microcentrifuge tube.[11]

-

Add 500 µL of 0.1 M aqueous ammonia to the tube. Ammonia solution is effective for extracting pterins.[11][14]

-

Vortex the tube vigorously for 1 minute to facilitate pigment extraction. The solution will adopt the color of the wing pigments.[11]

-

Centrifuge the tube at 10,000 x g for 5 minutes to pellet the solid wing debris.[11]

-

Carefully collect the supernatant, which contains the extracted pterins, and transfer it to a new tube for analysis.[11]

-

For preliminary analysis, the absorption spectrum of the extract can be measured using a spectrophotometer to identify pigments based on their characteristic absorption peaks.[11][14]

Protocol 2: Isolation of Pteridines from Drosophila Heads by TLC

This method is commonly used for analyzing eye color pigments in genetic studies of Drosophila melanogaster.[12][17]

Materials:

-

Drosophila heads (5-10 heads per sample)

-

Porcelain spot plate

-

Dissecting pins

-

Distilled water

-

Capillary tubes

-

Silica (B1680970) gel-coated Thin-Layer Chromatography (TLC) plate

-

TLC development chamber

-

Chromatography solvent (e.g., a mixture of propanol (B110389) and ammonia)

-

UV lamp for visualization

Procedure:

-

Carefully remove the heads from euthanized flies using a pin and place them in a depression of a porcelain spot plate.[17]

-

Using a clean pin, mash the fly heads into a paste.[17]

-

Add one drop of distilled water and mix thoroughly.[17]

-

Using a capillary tube, spot the extract onto a silica gel TLC plate, approximately 2 cm from the bottom edge.[17]

-

Allow the spot to dry completely.

-

Place the TLC plate in a development chamber containing the chromatography solvent, ensuring the solvent level is below the sample spot. Cover the chamber and allow the chromatogram to develop in a darkened environment for over an hour.[17]

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the separated pteridine spots under a UV lamp. Pteridines exhibit native fluorescence, appearing as distinct colored spots (e.g., blue, yellow, orange).[12][17]

-

Calculate the Retention factor (Rf) for each spot for identification.

Protocol 3: Analysis of Urinary Pterins by HPLC

Modern analysis of pterins in biological fluids relies heavily on High-Performance Liquid Chromatography (HPLC) due to its sensitivity and quantitative power.[18][21][22] Because reduced pterins are unstable, a common sample preparation step involves oxidation to their more stable, fully oxidized forms.[19]

Materials:

-

Urine sample

-

Manganese dioxide (MnO₂) for oxidation

-

Internal standard (e.g., 6,7-dimethylthis compound)[23]

-

HPLC system with fluorescence or electrochemical detection[21][22]

-

Mobile phase (specific composition depends on the column and separation method, e.g., 1 mM ammonium (B1175870) dihydrogenphosphate pH 2.8 with methanol (B129727) and acetonitrile)[22]

Procedure:

-

Sample Preparation (Oxidation): To a urine sample, add a small amount of MnO₂ to oxidize all pterins to their stable aromatic forms. This allows for the measurement of total this compound levels.[19]

-

Purification (Optional): For cleaner samples, especially with older detection methods, a purification step using ion-exchange columns (e.g., Dowex-50 and Dowex-1) can be employed.[23] For modern LC-MS/MS, a simple "dilute-and-shoot" method after filtration may be sufficient.[24]

-

Chromatographic Separation: Inject the prepared sample into the HPLC system. Separation is achieved based on the differential partitioning of pterins between the stationary phase (column) and the mobile phase. An example condition is isocratic elution on a cation-exchange column.[22]

-

Detection: As the pterins elute from the column, they are detected by a fluorescence detector (excitation ~350 nm, emission ~450 nm) or an electrochemical detector, which offer high sensitivity.[21][22]

-

Quantification: The concentration of each this compound is determined by comparing its peak area to that of known standards and the internal standard.

Visualizing this compound Workflows and Pathways

Diagrams created with Graphviz (DOT language) help to visualize the complex workflows and biological pathways involving pterins.

General Workflow for this compound Isolation and Analysis

This diagram outlines the typical steps from sample collection to final analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound compounds: from butterflies to biochemistry [cinz.nz]

- 4. famousscientists.org [famousscientists.org]

- 5. A this compound-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for this compound-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biothis compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.com [encyclopedia.com]

- 10. Leucothis compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Leucothis compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D [iris.unito.it]

- 17. unwisdom.org [unwisdom.org]

- 18. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Separation of unconjugated pteridines by high-pressure cation-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative determination of unconjugated pterins in urine by gas chromatography/mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Vibrant World of Pterins: A Technical Guide to their Role as Pigments in Butterfly Wings

For Researchers, Scientists, and Drug Development Professionals

Pterins, a class of heterocyclic compounds derived from the pteridine (B1203161) ring system, are fundamental to the brilliant and diverse coloration of butterfly wings, particularly within the Pieridae family. First isolated from butterfly wings by Frederick Gowland Hopkins in 1889, these pigments are responsible for the whites, yellows, oranges, and reds that adorn these insects.[1][2] Beyond their aesthetic role, pterins are crucial for various biological functions, including UV vision and thermoregulation, making them a fascinating subject for scientific inquiry. This technical guide provides an in-depth exploration of the biosynthesis, chemical properties, and analytical methodologies related to pterin pigments in butterfly wings, tailored for researchers and professionals in life sciences and drug development.

The Biochemical Basis of this compound Pigmentation

This compound pigments are synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions.[2][3] The core structure of these pigments is the this compound molecule, which consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, with an amino group at position 2 and a keto group at position 4.[4] Variations in the side chains attached to this core structure give rise to the diverse array of this compound pigments observed in nature.

The primary this compound pigments found in butterfly wings include:

-

Leucothis compound: A white pigment that strongly absorbs in the ultraviolet (UV) range, contributing to the white appearance of many pierid butterflies like Pieris brassicae.[4][5][6]

-

Xanthothis compound (B1683600): A yellow pigment that absorbs in the violet-blue region of the spectrum.[4][5]

-

Erythrothis compound: An orange-red pigment that absorbs blue-green light.[4][5]

-

Sepiathis compound (B94604): A yellow pigment.[6]

-

Isoxanthothis compound: A colorless this compound that fluoresces violet under UV light.[4]

These pigments are not uniformly distributed within the wing scales but are localized in microscopic, membrane-bound structures known as this compound granules or beads.[4][7] These granules not only contain the pigments but also contribute to the light-scattering properties of the wing, enhancing the perceived brightness of the colors.[7]

This compound Biosynthesis Pathway

The biosynthesis of this compound pigments is a conserved metabolic pathway that begins with GTP. While the complete pathway and its regulation in butterflies are still under investigation, key enzymatic steps have been elucidated, primarily from studies in Drosophila melanogaster and the silkworm Bombyx mori.[3][8]

The initial and rate-limiting step is the conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate, catalyzed by GTP cyclohydrolase I (GTPCH) .[2][3] Subsequent enzymatic reactions involving 6-pyruvoyl-tetrahydrothis compound synthase (PTPS) and sepiathis compound reductase (SPR) lead to the formation of various this compound precursors.[2][3] The diversification into different colored pterins occurs through branching pathways involving enzymes such as xanthine (B1682287) dehydrogenase (XDH) , which is responsible for the conversion of xanthothis compound to the colorless leucothis compound.[3][4]

The Functional Role of Pterins in Butterfly Wings

The primary function of pterins in butterfly wings is pigmentation, which serves several critical purposes:

-

Intraspecific Communication and Sexual Selection: The distinct colors and patterns created by pterins are vital for species and sex recognition, playing a crucial role in mating behavior.[6] For instance, the UV reflectance patterns, often influenced by this compound absorption, can be a key sexual signal for males.[9]

-

Aposematism (Warning Coloration): The bright colors produced by pterins can act as a warning signal to predators, indicating that the butterfly may be unpalatable.[6]

-

Thermoregulation: The absorption and reflection of solar radiation by this compound pigments contribute to the butterfly's ability to regulate its body temperature. Darker pigmented areas can absorb more heat, while lighter areas reflect it, allowing for behavioral thermoregulation.

-

UV Protection and Vision: Pterins, particularly leucothis compound, are strong UV absorbers. This property not only protects the butterfly from harmful UV radiation but also enhances the contrast of UV reflection patterns used in communication. The absorption of diffuse UV reflectance by pterins can increase the spectral purity and directionality of iridescent UV signals.[9]

Quantitative Analysis of this compound Pigments

The quantification of pterins and their impact on wing coloration is essential for understanding their biological roles. This often involves a combination of spectrophotometry and chemical analysis.

Spectral Reflectance Measurements

Spectrophotometry is used to measure the percentage of light reflected from the butterfly wing across a range of wavelengths, typically from the UV to the near-infrared. This provides a quantitative measure of the wing's color as perceived by other organisms, including other butterflies that can see in the UV spectrum.[7]

Table 1: Reflectance Data for Pieris protodice Dorsal Forewings

| Treatment | Wavelength Range | Male Reflectance (%) | Female Reflectance (%) |

| Untreated | 450–700 nm | 54.16 ± 3.04 | 40.32 ± 4.52 |

| Untreated | 300–375 nm | 4.78 ± 0.98 | 9.70 ± 1.24 |

| This compound-extracted | 450–700 nm | 42.70 ± 3.33 | - |

Data summarized from Morehouse et al. (2007)[7]

The data clearly shows sexual dichromatism in the UV range, with males reflecting less UV light than females due to higher concentrations of UV-absorbing pterins.[7] The removal of pterins significantly reduces the reflectance in the visible spectrum, demonstrating the dual role of this compound granules in both absorption and scattering.[7]

This compound Granule Density

The density of this compound granules within the wing scales directly correlates with the intensity of the pigmentation. Scanning electron microscopy (SEM) can be used to visualize and quantify these granules.

Table 2: this compound Granule Density in Pieris protodice Wing Scales

| Sex | Granules per 25 µm² |

| Male | 591.00 ± 42.37 |

| Female | 443.21 ± 49.14 |

Data summarized from Morehouse et al. (2007)[7]

Male P. protodice have a significantly higher density of this compound granules, which corresponds to their brighter white coloration and stronger UV absorption.[7]

Experimental Protocols

The study of this compound pigments involves a range of experimental techniques, from extraction and chemical analysis to in-situ spectroscopic measurements.

This compound Extraction from Butterfly Wings

A common method for extracting pterins from butterfly wings for subsequent analysis involves the use of a mild alkaline solution.

Protocol:

-

Excise a portion of the butterfly wing of interest.

-

Immerse the wing sample in a 0.1 M ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.[7]

-

Allow the extraction to proceed for a few minutes. The solution will typically change color as the pterins are solubilized.

-

Remove the wing sample. The remaining wing structure will be largely devoid of this compound pigments but otherwise intact.[7]

-

The resulting this compound-containing solution can then be used for spectrophotometric analysis or further purified for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a powerful technique for separating and quantifying the different this compound compounds present in an extract.

Protocol Outline:

-

Sample Preparation: Prepare the this compound extract as described above. It may be necessary to concentrate the sample and filter it before injection.

-

Chromatographic System:

-

Column: A reversed-phase C8 or C18 column is commonly used.[10]

-

Mobile Phase: A buffered mobile phase, often a phosphate (B84403) buffer with an organic modifier like methanol, is employed. The pH of the mobile phase is a critical parameter for achieving good separation.[10]

-

Detection: Pterins can be detected using a UV detector, as they have characteristic absorption maxima. For higher sensitivity and specificity, a fluorescence detector can be used, as many pterins are naturally fluorescent.[10][11] Mass spectrometry (MS) can be coupled with HPLC for definitive identification of the pterins.[12]

-

-

Quantification: this compound concentrations are determined by comparing the peak areas of the sample to those of known standards.

Reflectance Spectrophotometry

This technique measures the color of the wing in situ.

Protocol:

-

Mount the butterfly wing on a non-reflective black background.[7]

-

Use a spectrophotometer equipped with a light source (e.g., a pulsed xenon lamp) and a detector to measure the light reflected from the wing surface.[7]

-

The light source should be positioned at a fixed angle to the wing surface, and the detector at another fixed angle to collect the reflected light.

-

Record the reflectance spectrum over the desired wavelength range (e.g., 300-700 nm).

-

Normalize the spectra against a white standard (e.g., magnesium oxide or a calibrated reflectance standard).[7]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can be used to identify pterins in situ within the wing scales. Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal and detect very low concentrations of pterins.[13][14]

Protocol Outline:

-

Mount the butterfly wing under the microscope objective of a Raman spectrometer.

-

Focus the laser on the area of interest on the wing scale.

-

Acquire the Raman spectrum. The resulting spectrum will show characteristic peaks corresponding to the vibrational modes of the this compound molecules present.

-

For SERS, the wing can be coated with a thin layer of a noble metal (e.g., silver or gold) to enhance the Raman signal.[15]

Genetic Regulation of this compound Pigmentation

The synthesis and deposition of this compound pigments are under tight genetic control. While much of the research on the genetic basis of insect pigmentation has focused on melanins and ommochromes, studies on model organisms and butterfly mutants are beginning to unravel the genetic architecture of this compound-based coloration.[1][16][17][18][19]

Key genes involved in the this compound biosynthetic pathway, such as GTP cyclohydrolase I, 6-pyruvoyl-tetrahydrothis compound synthase, and sepiathis compound reductase, are likely regulated by a network of transcription factors that control their expression in a spatially and temporally specific manner during wing development.[3][6] For example, mutations in the rosy gene in Drosophila, which encodes xanthine dehydrogenase, lead to altered this compound profiles.[4] In the silkworm, mutations in the gene encoding sepiathis compound reductase are responsible for the "lemon" mutant phenotype.[6]

The identification of transcription factors and signaling pathways that regulate these biosynthetic genes is an active area of research. Techniques such as RNA sequencing (RNA-seq) and CRISPR/Cas9 genome editing are powerful tools for identifying and functionally characterizing the genes involved in butterfly wing pigmentation.[1][16][17][18][19]

Conclusion and Future Directions

Pterins are a fascinating and vital class of pigments in the animal kingdom, with butterfly wings providing a stunning example of their functional diversity. A thorough understanding of their biochemistry, genetics, and optical properties is crucial for fields ranging from evolutionary biology to materials science. For drug development professionals, the enzymes of the this compound biosynthetic pathway, which are conserved across many species, represent potential targets for therapeutic intervention in various diseases.

Future research will likely focus on:

-

Elucidating the complete regulatory networks that control this compound biosynthesis in butterflies.

-

Identifying novel this compound compounds and their functions.

-

Exploring the potential of pterins and their derivatives in biomedical applications.

-

Utilizing the principles of this compound-based coloration for the development of novel biomimetic materials with unique optical properties.

The study of pterins in butterfly wings continues to be a vibrant field of research, promising new insights into the intricate interplay of chemistry, genetics, and evolution that shapes the natural world.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound compounds: from butterflies to biochemistry [cinz.nz]

- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.rug.nl [pure.rug.nl]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. This compound pigment granules are responsible for both broadband light scattering and wavelength selective absorption in the wing scales of pierid butterflies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound pigments amplify iridescent ultraviolet signal in males of the orange sulphur butterfly, Colias eurytheme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In situ detection of pterins by SERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Genetic Basis of Melanin Pigmentation in Butterfly Wings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetic Basis of Melanin Pigmentation in Butterfly Wings [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. Genetic Basis of Melanin Pigmentation in Butterfly Wings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Pterins: An In-depth Technical Guide from GTP to Bioactive Cofactors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterins are a class of heterocyclic compounds that are fundamental to a myriad of biological processes. Derived from guanosine (B1672433) triphosphate (GTP), these molecules serve as essential cofactors for a range of enzymes, participate in metabolic pathways, and have been implicated as biomarkers in various diseases. The de novo biosynthesis of pterins, particularly the production of tetrahydrobiopterin (B1682763) (BH4), is a tightly regulated enzymatic cascade. This technical guide provides a comprehensive overview of the core biosynthetic pathway starting from GTP, detailing the key enzymatic steps, their kinetics, and regulation. Furthermore, it offers detailed experimental protocols for the characterization of the central enzymes and a summary of quantitative data to serve as a valuable resource for researchers in the field.

Introduction

The pteridine (B1203161) ring system, a fused pyrimidine (B1678525) and pyrazine (B50134) ring, is the core structure of pterins. These molecules are vital for cellular function across various organisms.[1] In mammals, the most crucial this compound is tetrahydrobiothis compound (BH4), an indispensable cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[2][3][4] Dysregulation of the this compound biosynthesis pathway is associated with a range of pathologies, including neurological disorders and cardiovascular diseases, making the enzymes in this pathway attractive targets for drug development.[2][5]

This guide will focus on the canonical de novo biosynthesis pathway that converts GTP into various this compound derivatives, with a primary focus on the synthesis of BH4.

The Core Biosynthesis Pathway of Pterins from GTP

The de novo synthesis of pterins from GTP is a three-step enzymatic pathway primarily occurring in the cytoplasm.[2][3] The key enzymes involved are GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydrothis compound synthase (PTPS), and sepiathis compound (B94604) reductase (SR).[2]

Step 1: GTP Cyclohydrolase I (GTPCH)

The pathway is initiated by GTP cyclohydrolase I (EC 3.5.4.16), which catalyzes the complex conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate (H2NTP).[4][6] This is the first and rate-limiting step in the biosynthesis of BH4.[7][8] The reaction involves the hydrolytic opening of the imidazole (B134444) ring of GTP, the release of formate, and the formation of the pyrazine ring of the this compound nucleus.[6][9]

Step 2: 6-Pyruvoyltetrahydrothis compound Synthase (PTPS)

The second enzyme in the pathway is 6-pyruvoyltetrahydrothis compound synthase (EC 4.2.3.12). PTPS converts 7,8-dihydroneothis compound triphosphate to 6-pyruvoyltetrahydrothis compound (PTP) with the elimination of triphosphate.[7][10] This reaction involves a stereospecific reduction and an oxidation of the side chain.[10]

Step 3: Sepiathis compound Reductase (SR)

The final steps to produce tetrahydrobiothis compound are catalyzed by sepiathis compound reductase (EC 1.1.1.153), an NADPH-dependent oxidoreductase.[11][12] SR catalyzes the two-step reduction of the keto groups in the side chain of 6-pyruvoyltetrahydrothis compound to form BH4.[5][11]

Below is a diagram illustrating the core this compound biosynthesis pathway.

Quantitative Data

This section summarizes key quantitative parameters for the enzymes and intermediates in the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

The following table presents a summary of kinetic constants for the core enzymes of the this compound biosynthesis pathway.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Reference |

| GTP Cyclohydrolase I | Nocardia sp. | GTP | 6.5 ± 0.53 | - | [6] |

| 6-Pyruvoyltetrahydrothis compound Synthase | Drosophila melanogaster | Sepiathis compound | 153 | - | [13] |

| Sepiathis compound Reductase | Human | Sepiathis compound | 14.3 | 1.1 | [11] |

| Human | NADPH | 10 | 1.1 | [11] | |

| Drosophila melanogaster | Sepiathis compound | 75.4 | - | [14] | |

| Drosophila melanogaster | NADPH | 14 | - | [14] |

Note: Data availability varies across different species and experimental conditions. "-" indicates data not available in the cited sources.

Enzyme Inhibitor Constants

The following table lists the inhibition constants (Ki) for known inhibitors of the this compound biosynthesis enzymes.

| Enzyme | Inhibitor | Inhibition Type | Ki (µM) | Reference |

| GTP Cyclohydrolase I | 7,8-Dihydro-D-neothis compound | Noncompetitive | 12.7 | [15] |

| 7,8-Dihydro-L-biothis compound | Noncompetitive | 14.4 | [15] | |

| (6R)-5,6,7,8-Tetrahydro-L-biothis compound | Noncompetitive | 15.7 | [15] | |

| Sepiathis compound Reductase | N-acetyldopamine | Noncompetitive | 40 | [13] |

| N-acetylserotonin | Noncompetitive | 127 | [13] | |

| N-methoxyacetylserotonin | Noncompetitive | 87 | [13] |

This compound Intermediate Concentrations

The concentrations of this compound intermediates can vary significantly depending on the cell type, tissue, and physiological state. The following table provides representative concentrations measured in human cerebrospinal fluid (CSF).

| This compound Metabolite | Concentration Range in CSF (nmol/L) | Reference |

| Tetrahydrobiothis compound (BH4) | 3 - 63 | [16][17] |

| 7,8-Dihydrobiothis compound (BH2) | - | [16] |

| Neothis compound (B1670844) | 5 - 240 | [16][17] |

| Sepiathis compound | - | [16] |

Note: "-" indicates that a specific range was not provided in the cited source, although the metabolite was measured.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes in the this compound biosynthesis pathway.

GTP Cyclohydrolase I (GTPCH) Activity Assay

This protocol is based on the quantification of the enzymatic product, H2NTP (which is subsequently converted to neothis compound for detection), using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Lysis Buffer: 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, 100 µM Phenylmethylsulfonyl fluoride (B91410) (PMSF).[2]

-

Reaction Buffer: Lysis buffer.

-

Substrate: 10 mM Guanosine Triphosphate (GTP) solution.[2]

-

Oxidation Solution: 1% I₂ and 2% KI in 1 N HCl.[6]

-

Reducing Solution: 2.0% Ascorbic acid.[6]

-

Alkaline Phosphatase: 10 U/mL.[6]

-

Stop Solution: 1 M HCl.[2]

-

Cell or tissue homogenate.

Procedure:

-

Prepare cell or tissue lysate by homogenization or freeze-thawing in ice-cold Lysis Buffer.[2]

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 4 minutes to remove insoluble material.[6]

-

To initiate the enzymatic reaction, incubate a known amount of lysate with 10 mM GTP in the reaction buffer at 37°C for 1 hour in the dark.[2][6]

-

Terminate the reaction by adding the Stop Solution.[2]

-

Add the Oxidation Solution and incubate at room temperature for 15 minutes to oxidize the dihydroneothis compound triphosphate to a fluorescent this compound.[6]

-

Centrifuge to remove any precipitate.[6]

-

Add the Reducing Solution to quench excess iodine.[6]

-

Adjust the pH to alkaline (e.g., with 1 N NaOH) and add alkaline phosphatase to dephosphorylate the neothis compound triphosphate. Incubate at 37°C for 45 minutes.[6]

-

Analyze the sample by reverse-phase HPLC with fluorescence detection (Excitation: ~350 nm, Emission: ~450 nm) to quantify the neothis compound formed.

6-Pyruvoyltetrahydrothis compound Synthase (PTPS) Activity Assay

This assay measures the formation of BH4 from dihydroneothis compound triphosphate in a coupled reaction system.

Materials:

-

Erythrocyte hemolysate or purified enzyme source.

-

Reaction Mixture: Containing magnesium, sepiathis compound reductase, NADPH, dihydropteridine reductase, and NADH.[3]

-

Substrate: Dihydroneothis compound triphosphate.[3]

-

Oxidation Solution: Acidic iodine solution.[3]

-

HPLC system with fluorescence detection.

Procedure:

-

Prepare an erythrocyte hemolysate as the source of PTPS.

-

Incubate the hemolysate with the reaction mixture containing the substrate, dihydroneothis compound triphosphate, and the coupling enzymes and cofactors.[3] The PTPS will produce 6-pyruvoyltetrahydrothis compound, which is then converted to BH4 by the sepiathis compound reductase in the mixture.

-

The reaction is terminated and the product (BH4) is oxidized to biothis compound (B10759762) using an acidic iodine solution.[3]

-

The amount of biothis compound is then quantified by HPLC with fluorescence detection.[3]

Sepiathis compound Reductase (SR) Activity Assay

This is a spectrophotometric assay that monitors the decrease in absorbance of the substrate sepiathis compound or the cofactor NADPH.

Materials:

-

Assay Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 6.4).[18]

-

Substrate: 50 µM Sepiathis compound.[18]

-

Cofactor: 100 µM NADPH.[18]

-

Purified sepiathis compound reductase or cell lysate.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm or 340 nm.

Procedure:

-

Prepare the reaction mixture containing the assay buffer, sepiathis compound, and the enzyme source in a cuvette or microplate well.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 420 nm (for sepiathis compound consumption) or 340 nm (for NADPH oxidation) over time.[18]

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of sepiathis compound or NADPH.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of pterins is a highly regulated process to ensure an adequate supply of these essential cofactors while preventing their overproduction.

Regulation of GTP Cyclohydrolase I

As the rate-limiting enzyme, GTPCH is the primary point of regulation. Its activity is controlled at both the transcriptional and post-translational levels.

-

Transcriptional Regulation: The expression of the GTPCH gene (GCH1) can be induced by various stimuli, including inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[8][11][19]

-

Feedback Inhibition: GTPCH activity is allosterically regulated by its end-product, BH4, through the GTP cyclohydrolase feedback regulatory protein (GFRP).[7][9] BH4 binding to GFRP enhances its inhibitory effect on GTPCH. This inhibition can be reversed by phenylalanine.[2]

Conclusion

The biosynthesis of pterins from GTP is a fundamental metabolic pathway with critical implications for human health. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is paramount for researchers and professionals in drug development. This guide provides a consolidated resource of technical information, quantitative data, and experimental protocols to facilitate further investigation into this vital pathway and its role in health and disease. The continued exploration of this compound biosynthesis holds promise for the development of novel therapeutic strategies for a range of disorders.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiothis compound Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiothis compound deficiency: assay for 6-pyruvoyl-tetrahydrothis compound synthase activity in erythrocytes, and detection of patients and heterozygous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 5. Sepiathis compound reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Pyruvoyltetrahydrothis compound synthase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Clinical, biochemical and molecular spectrum of mild 6-pyruvoyl-tetrahydrothis compound synthase deficiency and a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of sepiathis compound reductase activity from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of GTP cyclohydrolase I by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sepiathis compound Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Functional Diversity of Pterin Derivatives: A Technical Guide for Researchers

Introduction: Pteridines are a class of heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. First discovered as pigments in the wings of butterflies, their biological significance is now understood to be far more profound and widespread. Pterin derivatives, characterized by an amino group at position 2 and a keto group at position 4, are central to a multitude of critical biological processes across all domains of life. They function as essential enzyme cofactors, key signaling molecules in the immune system, and sensitive biomarkers of disease. Their unique chemical properties, including the ability to exist in different redox states, underpin this functional versatility. This technical guide provides an in-depth exploration of the core biological functions of key this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the pathways involved to support researchers, scientists, and drug development professionals.

Chapter 1: Tetrahydrobiothis compound (B1682763) (BH4) - The Essential Redox Cofactor

6R-L-erythro-5,6,7,8-tetrahydrobiothis compound (BH4) is arguably the most critical unconjugated this compound in vertebrates. It is an indispensable cofactor for several enzymes involved in vital metabolic pathways, primarily those requiring controlled hydroxylation reactions.

Core Functions of BH4

BH4's primary role is as a recyclable electron donor for three families of enzymes:

-

Aromatic Amino Acid Hydroxylases: BH4 is essential for the activity of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes catalyze the rate-limiting steps in the synthesis of critical monoamine neurotransmitters.

-

PAH converts phenylalanine to tyrosine. Its deficiency leads to phenylketonuria (PKU).

-

TH converts tyrosine to L-DOPA, the precursor for dopamine, which is further converted to norepinephrine (B1679862) and epinephrine.

-

TPH converts tryptophan to 5-hydroxytryptophan, the precursor for serotonin.

-

-

Nitric Oxide Synthases (NOS): All three isoforms of NOS (endothelial, neuronal, and inducible) require BH4 to produce nitric oxide (NO) from L-arginine. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response. In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.

-

Alkylglycerol Monooxygenase (AGMO): This enzyme, dependent on BH4, is involved in the catabolism of ether lipids.

The BH4 Biosynthesis and Regeneration Pathways

The intracellular concentration of BH4 is tightly regulated through de novo synthesis, regeneration (recycling), and salvage pathways.

-

De Novo Synthesis: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP). It involves three key enzymatic steps:

-

GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that converts GTP to 7,8-dihydroneothis compound (B1664191) triphosphate.

-

6-pyruvoyltetrahydrothis compound synthase (PTPS): Converts the intermediate from the first step into 6-pyruvoyltetrahydrothis compound.

-

Sepiathis compound (B94604) Reductase (SPR): Catalyzes the final two reduction steps to produce BH4.

-

-

Regeneration Pathway: During the hydroxylation reactions, BH4 is oxidized to a this compound-4a-carbinolamine intermediate, which is then dehydrated to quinonoid dihydrobiothis compound (qBH2). The enzyme dihydropteridine reductase (DHPR) , using NADH, reduces qBH2 back to the active BH4 form, allowing it to participate in further reactions.

Chapter 2: Neothis compound (B1670844) - A Sentinel of the Immune System

Neothis compound is a derivative of GTP and a key biomarker for the activation of the cellular (T-helper cell 1 type) immune system. Unlike BH4, it does not have a direct cofactor function but serves as a stable and reliable indicator of inflammatory processes.

Neothis compound as a Biomarker

Human monocytes and macrophages are the primary source of neothis compound. Upon stimulation by the cytokine interferon-gamma (IFN-γ), which is released by activated T-lymphocytes, the expression of GTP cyclohydrolase I is strongly upregulated. This leads to an increased production of 7,8-dihydroneothis compound triphosphate, which is subsequently dephosphorylated to 7,8-dihydroneothis compound. This reduced form can be non-enzymatically oxidized to the stable, fluorescent neothis compound.

Elevated neothis compound levels in body fluids such as serum, urine, and cerebrospinal fluid are observed in a wide range of conditions, including:

-

Infections: Viral (e.g., HIV, Hepatitis B/C), bacterial, and parasitic infections.

-

Autoimmune Diseases: Rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease.

-

Malignancies: Certain cancers where the cellular immune system is activated.

-

Allograft Rejection: Monitoring neothis compound can help in the early detection of transplant rejection.

Because neothis compound levels correlate with disease activity, they are a valuable tool for monitoring disease progression and response to therapy.

Chapter 3: Molybdothis compound and the Molybdenum Cofactor (Moco)

Molybdothis compound is a unique this compound derivative that contains a pyran ring fused to the this compound ring system. Crucially, molybdothis compound itself does not contain molybdenum. Instead, it functions as a dithiolene ligand that chelates a molybdenum atom to form the Molybdenum Cofactor (Moco). This cofactor is essential for the function of all molybdenum- and tungsten-containing enzymes in nature, with the exception of nitrogenase.

Function of Moco-Dependent Enzymes

Moco is the active component at the catalytic site of enzymes that typically catalyze oxygen atom transfer reactions. In humans, key Moco-dependent enzymes include:

-

Sulfite (B76179) Oxidase: Catalyzes the final step in the metabolism of sulfur-containing amino acids (cysteine and methionine), converting toxic sulfite to sulfate.

-

Xanthine (B1682287) Dehydrogenase/Oxidase: Plays a role in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.

-

Aldehyde Oxidase: Involved in the metabolism of various aldehydes and nitrogenous heterocyclic compounds, including many drugs.

Deficiency in Moco biosynthesis is a rare but fatal genetic disorder, leading to severe neurological damage due to the combined dysfunction of these essential enzymes.

Moco Biosynthesis

The biosynthesis of Moco is a complex, multi-step process that begins with GTP.

-

Precursor Z Formation: GTP is converted via a radical-mediated cyclization into an intermediate called cyclic pyranothis compound monophosphate (cPMP), also known as Precursor Z.

-

Sulfur Transfer: The enzyme MPT synthase, a heterotetrameric complex, transfers two sulfur atoms to cPMP, forming the characteristic dithiolene group of molybdothis compound (MPT).

-

Molybdenum Insertion: Finally, the enzyme Moco synthase (or gephyrin in humans) adenylates MPT and then inserts molybdate (B1676688) (the oxyanion of molybdenum) to form the active Molybdenum Cofactor.

Chapter 4: Other Key this compound Derivatives

Sepiathis compound

Sepiathis compound is a yellow this compound pigment and a key intermediate in the biosynthesis of BH4. It is a substrate for sepiathis compound reductase (SPR), the enzyme that performs the final reduction step to form dihydrobiothis compound, which can then be converted to BH4. In some tissues, a "salvage pathway" exists where sepiathis compound can be reduced by other reductases, but this is less efficient, particularly in the brain. Consequently, genetic deficiency of SPR leads to a severe lack of BH4 in the central nervous system, causing a neurotransmitter disorder with progressive psychomotor retardation and dystonia.

Lumazine (B192210)

Lumazine derivatives are intermediates in the biosynthesis of riboflavin (B1680620) (Vitamin B2). The enzyme lumazine synthase (LS) catalyzes the formation of 6,7-dimethyl-8-ribityllumazine. This enzyme is notable for its self-assembling properties, forming highly stable and symmetric capsids (pentamers, decamers, or icosahedral 60-mers). This structural feature has been exploited in biotechnology and vaccine development, where the lumazine synthase capsid is used as a scaffold to display multiple copies of an antigen, enhancing the immune response.

Chapter 5: Quantitative Analysis of Pterins

The quantification of this compound derivatives in biological matrices is essential for diagnosing metabolic disorders and monitoring disease activity. The concentrations can vary significantly based on the specific this compound, the biological fluid, and the patient's health status.

Table of Representative Physiological Concentrations

| This compound Derivative | Matrix | Healthy Control Range | Pathological Range (Condition) | Citations |

| Neothis compound | Serum | < 10 nmol/L | >10 nmol/L (Viral Infection), 20-50+ nmol/L (Cirrhosis, Sepsis) | |

| Urine | Varies with age | Elevated in immune activation states | ||

| Tetrahydrobiothis compound (BH4) | Plasma | 10 - 60 nmol/L | Decreased in endothelial dysfunction, PKU | |

| CSF | ~15 - 40 nmol/L | Severely decreased in BH4 deficiencies (<5 nmol/L) | ||

| Biothis compound (B10759762) (Total) | Dried Blood Spot | 0.5 - 3.0 mmol/mol Cr | Altered ratios in BH4 deficiencies |

Concentrations are approximate and can vary between laboratories and analytical methods.

Table of Representative Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Organism | Citations |

| Phenylalanine Hydroxylase | Tetrahydrobiothis compound (BH4) | ~65 | - | Human | |

| Phenylalanine | ~130 | - | Human | ||

| Sepiathis compound Reductase (SPR) | Sepiathis compound | - | ~1.1 | Human | |

| Dihydropteridine Reductase (DHPR) | Quinonoid Dihydrobiothis compound | ~5 - 15 | - | Human | |

| NADH | ~15 - 40 | - | Human |

Kinetic parameters are highly dependent on assay conditions (pH, temperature, co-substrates). Values are representative.

Chapter 6: Experimental Methodologies

The analysis of pterins is challenging due to their low concentrations in biological fluids and the instability of the reduced forms (like BH4), which are highly susceptible to oxidation. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection, and more recently Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the primary analytical techniques.

General Protocol for this compound Analysis in Urine/Plasma via HPLC-Fluorescence

This protocol outlines the key steps for quantifying total biothis compound and neothis compound, which requires an oxidation step to convert the unstable, non-fluorescent reduced forms into their stable, highly fluorescent oxidized counterparts.

1. Sample Collection and Stabilization:

-

Collect blood in EDTA or heparin tubes. Centrifuge immediately at 4°C to obtain plasma.

-

Collect urine in sterile containers.

-

Immediately protect samples from light using amber tubes.

-

For BH4 analysis, an antioxidant and reducing agent like dithioerythritol (B556865) (DTE) or ascorbic acid must be added immediately to prevent oxidation.

-

Store all samples at -80°C until analysis.

2. Sample Preparation (Oxidation):

-

Thaw samples on ice, protected from light.

-

Acidic Oxidation (for total biothis compound): Add an acidic iodine solution (e.g., 0.1 M HCl containing I₂/KI) to an aliquot of the sample. Incubate in the dark. This converts BH4 and dihydrobiothis compound to the fluorescent biothis compound.

-

Alkaline Oxidation (for total neothis compound): Add an alkaline iodine solution to a separate aliquot. This converts 7,8-dihydroneothis compound to the fluorescent neothis compound.

-

Quenching: Stop the oxidation reaction by adding ascorbic acid to consume excess iodine.

-

Deproteinization: Precipitate proteins by adding trichloroacetic acid or by ultrafiltration.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Transfer the clear supernatant for injection into the HPLC system.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An aqueous buffer (e.g., 15 mM potassium phosphate, pH 6.0) with a small percentage of an organic modifier like methanol (B129727) or acetonitrile. Isocratic elution is common.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection: In-line fluorescence detector.

-

Neothis compound: Excitation ~353 nm, Emission ~438 nm.

-

Biothis compound: Excitation ~350 nm, Emission ~450 nm.

-

-

Quantification: Calculate concentrations based on a standard curve prepared from known concentrations of this compound standards that have undergone the same preparation steps.

LC-MS/MS for Direct Quantification of BH4

LC-MS/MS allows for the direct measurement of reduced pterins without the need for a chemical oxidation step, offering higher specificity.

1. Sample Collection and Stabilization: As described in 6.1, stabilization with an antioxidant is absolutely critical.

2. Sample Preparation (Extraction):

-

Perform a protein precipitation, often using a cold organic solvent like methanol containing the antioxidant and a deuterated internal standard.

-

Vortex and centrifuge at high speed at 4°C.

-

The supernatant is collected, sometimes evaporated to dryness, and reconstituted in the initial mobile phase for analysis.

3. LC-MS/MS Analysis:

-

LC System: A reversed-phase or HILIC column may be used. Gradient elution is typically required to separate BH4 from its isomers and oxidation products.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for BH4 and its stable isotope-labeled internal standard.

-